molecular formula C16H14N4O3S B2367436 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1903398-65-1

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No. B2367436
CAS RN: 1903398-65-1
M. Wt: 342.37
InChI Key: GKBFOIQUBSLTID-UHFFFAOYSA-N
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Description

The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It’s a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom .


Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories .

Scientific Research Applications

Organic Semiconductors

Benzo[d][1,2,3]thiadiazole (BT) Derivatives in Semiconducting Polymers

Research by Chen et al. (2016) on benzo[d][1,2,3]thiadiazole (isoBT) derivatives, closely related to the chemical structure of interest, demonstrates their application in the realization of high-performance organic semiconductors. These semiconductors find usage in transistors, solar cells, photodetectors, and thermoelectrics due to their electron-deficient nature and the ability to complement BT in enabling optoelectronic devices with high device performance. The study presents the synthesis, characterization, and implementation of isoBT-based small molecules and polymers, highlighting their architectural and electronic structural differences and their impact on device performance (Chen et al., 2016).

Pharmacological Properties

Angiotensin II Receptor Antagonists

A study by Kohara et al. (1996) on benzimidazole derivatives bearing acidic heterocycles, including thiadiazole moieties, reveals their potential as novel tetrazole bioisosteres with angiotensin II receptor antagonistic activities. This research underscores the significance of thiadiazole rings in developing nonpeptide angiotensin II receptor antagonists, offering insights into the drug's improved bioavailability and lipophilicity (Kohara et al., 1996).

Materials Science and Detection Applications

Photoluminescent Compounds for Explosive Detection

Jiang et al. (2015) explore the synthesis and application of photoluminescent compounds based on 1,4(benzo-{2,1′-3})-thiadiazole derivatives for explosive detection. This research highlights the intramolecular charge-transfer characteristics of these compounds, demonstrating their potential in sensitive detection of explosive compounds like picric acid through photoluminescent variations and titration experiments (Jiang et al., 2015).

Anticancer Research

Anticancer Evaluation of Thiadiazole Derivatives

Research by Tiwari et al. (2017) into Schiff’s bases containing a thiadiazole scaffold and benzamide groups indicates their promising anticancer activity. This study underscores the potential of thiadiazole and benzamide moieties in developing compounds with significant in vitro anticancer efficacy against various human cancer cell lines, contributing to the exploration of novel anticancer agents (Tiwari et al., 2017).

Future Directions

1,3,4-thiadiazole and its derivatives have established themselves as pharmacologically significant scaffolds . This review can provide some new ideas for seeking rational design to develop 1,3,4-thiadiazole based medicinal agents with better activity and lower toxicity .

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-16(18-12-2-1-3-13-15(12)20-24-19-13)10-4-6-17-14(8-10)23-11-5-7-22-9-11/h1-4,6,8,11H,5,7,9H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBFOIQUBSLTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC4=NSN=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

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